1-(4-Amino-2-hydroxyphenyl)propan-1-one
Description
Background on 1-(4-Amino-2-hydroxyphenyl)propan-1-one within Substituted Phenylpropan-1-one Chemistry
This compound belongs to the larger class of substituted phenylpropan-1-ones. This structural motif, characterized by a three-carbon chain with a ketone group attached to a phenyl ring, is a cornerstone in synthetic organic chemistry. The versatility of the phenyl ring allows for a wide array of substitutions, leading to a diverse family of compounds with varied chemical and physical properties.
The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the phenyl ring of this compound makes it a highly functionalized molecule. These substituents significantly influence the compound's reactivity, polarity, and potential for intermolecular interactions. The 2-hydroxy group, in particular, is a common feature in many biologically active natural products and synthetic compounds, often participating in key binding interactions with biological targets. Substituted 2-hydroxypropiophenones are recognized as important intermediates in the synthesis of more complex molecules, including various heterocyclic compounds.
Academic Significance of the this compound Scaffold
The academic significance of the this compound scaffold lies in its potential as a building block for the development of novel compounds with valuable biological activities. The 4-aminophenol (B1666318) moiety, a key component of this scaffold, is found in a number of established pharmaceutical agents and is known to be a crucial pharmacophore. A pharmacophore is the part of a molecule that is responsible for its biological or pharmacological activity.
Numerous studies have highlighted that compounds containing a phenolic (4-hydroxyphenyl) group exhibit a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov This has spurred interest in synthesizing and evaluating new derivatives built upon this core structure. The combination of the amino and hydroxyl groups on the phenyl ring offers multiple sites for chemical modification, allowing researchers to create libraries of related compounds to explore structure-activity relationships.
Research Objectives in the Study of this compound
The primary research objectives in the study of this compound and its derivatives are centered on the exploration of their potential applications in medicinal chemistry. A significant focus is on the synthesis of novel analogs to evaluate their biological efficacy.
Key research goals include:
Development of Novel Antimicrobial Agents: A major thrust of research is to use this scaffold to create new compounds that can combat drug-resistant bacteria and fungi. The aim is to develop molecules with potent and broad-spectrum antimicrobial activity.
Exploration of Anticancer Properties: Given the anticancer activity observed in other compounds containing the 4-hydroxyphenyl moiety, a key objective is to synthesize and test derivatives of this compound for their ability to inhibit the growth of cancer cells.
Investigation of Antioxidant Potential: The phenolic hydroxyl group suggests that this class of compounds may possess antioxidant properties. Research aims to quantify this activity and understand the structural features that enhance it.
Synthesis of Heterocyclic Compounds: This molecule serves as a versatile starting material for the synthesis of more complex heterocyclic structures, which are a rich source of biologically active compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 83294-23-9 |
| Appearance | Solid (form) |
| Melting Point | 137°C |
| Boiling Point (Predicted) | 340.0 ± 22.0 °C at 760 mmHg |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ |
| InChI Key | GTOIQUKRGYQXBK-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIQUKRGYQXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379608 | |
| Record name | 1-(4-amino-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83294-23-9 | |
| Record name | 1-(4-amino-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Amino 2 Hydroxyphenyl Propan 1 One
Established Synthetic Pathways for Substituted Phenylpropan-1-ones
The construction of substituted phenylpropan-1-ones, including the target compound, relies on a foundation of well-established organic reactions. These pathways are often adapted to accommodate the specific electronic and steric influences of the amino and hydroxyl substituents.
Condensation reactions, which form carbon-carbon bonds, are fundamental in building the propanone side chain on a phenyl ring. nih.gov Reactions like the Aldol (B89426) condensation, which involves the reaction of an enolate with a carbonyl compound, can be adapted for this purpose. byjus.com In the context of synthesizing substituted phenylpropan-1-ones, a cross-aldol condensation may be employed between two different aldehydes or ketones. learncbse.in If both reactants contain α-hydrogens, a mixture of four products can result, necessitating careful selection of reactants and conditions to favor the desired product. learncbse.in The formation of β-hydroxy aldehydes or ketones, known as aldols, is a key intermediate step. byjus.com These reactions provide a versatile platform for creating complex amines from simpler starting materials. nih.gov
A common and effective strategy for introducing an amino group onto an aromatic ring, particularly when a hydroxyl group is already present, involves a nitration-reduction sequence. For the synthesis of 1-(4-Amino-2-hydroxyphenyl)propan-1-one, a suitable precursor such as 2-hydroxypropiophenone (B1664086) would first undergo electrophilic aromatic substitution.
The nitration step introduces a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing hydroxyl (-OH) and propanoyl (-C(O)CH₂CH₃) groups are crucial for achieving the desired regiochemistry. The hydroxyl group is an activating, ortho-, para-directing group, while the propanoyl group is a deactivating, meta-directing group. This combination favors the introduction of the nitro group at the position para to the strongly activating hydroxyl group.
Following successful nitration to yield 1-(2-hydroxy-4-nitrophenyl)propan-1-one, the nitro group is subsequently reduced to the primary amine (-NH₂). This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source like hydrogen gas or hydrazine (B178648). google.com This two-step approach is a well-established pathway for preparing amino-hydroxy-substituted phenyl ketones.
A similar strategy is employed for producing related compounds, such as 2,2-bis(3-amino-4-hydroxyphenyl)propane, where the corresponding dinitro intermediate is reduced using hydrazine hydrate (B1144303) over Raney nickel. google.com
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. oarjbp.com This reaction forms a β-amino ketone known as a Mannich base, effectively introducing an aminomethyl group. oarjbp.com While not a direct route to this compound, the Mannich reaction is highly valuable for synthesizing its analogues and other substituted 1-(2-hydroxyphenyl)propan-1-ones. researchgate.net
For instance, 2'-hydroxyacetophenone (B8834) can undergo direct aminomethylation with various amines to produce novel ketonic Mannich bases. researchgate.net The reaction can be catalyzed by various acids and bases and has been adapted for green chemistry approaches using water as a solvent. rsc.org The versatility of the Mannich reaction allows for the synthesis of a wide array of β-amino carbonyl compounds by varying the ketone, amine, and aldehyde components. unsoed.ac.id
Table 1: Examples of Mannich Reaction Conditions for Phenyl Ketone Analogues
| Ketone Substrate | Amine | Aldehyde | Catalyst/Solvent | Product Type |
| 2'-Hydroxyacetophenone | 4-Methylpiperidine | Paraformaldehyde | Ethanol | 3-(4-methylpiperidin-1-yl)-1-(2-hydroxyphenyl)propan-1-one |
| Aromatic Ketone | Amine | Benzaldehyde | [HDEA][CIAc] (catalyst) / Ethanol | β-Amino Ketone Base |
| Indole | Piperazine derivative | Formalin | Methanol (Microwave) | 3-{[4-(Aryl)piperazin-1-yl]methyl}-1H-indole |
| p-Hydroxyacetophenone | Aromatic Amine | Benzaldehyde | Ethanol | 1-(4-hydroxyphenyl)-3-phenyl-3-(arylamino)propan-1-one unsoed.ac.id |
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. For a molecule with multiple functional groups like this compound, advanced techniques are crucial for maximizing yield and purity.
Catalysis plays a pivotal role in optimizing the synthesis of complex organic molecules. In the context of the nitration-reduction pathway, catalytic hydrogenation is a key step. The use of heterogeneous catalysts such as palladium, platinum, or Raney nickel allows for efficient reduction of the nitro group to an amine under milder conditions than stoichiometric reducing agents. google.comresearchgate.net For example, the synthesis of N-(4-hydroxyphenyl)acetamide (Acetaminophen) from nitrobenzene (B124822) can be achieved in one pot via Pd-catalyzed reductive carbonylation, demonstrating the power of catalysis to combine multiple steps. mdpi.com
Catalysts are also employed to enhance the efficiency of carbon-carbon bond-forming reactions. For example, the Mannich reaction can be catalyzed by eco-friendly, recyclable sulfonic acid-based nanosilica in water, offering excellent yields and short reaction times. rsc.org Metal-free catalytic systems, such as base-catalyzed reactions, are also being developed for the synthesis of related heterocyclic structures like tetrasubstituted furans, highlighting a trend towards more sustainable chemical processes. mdpi.com
Table 2: Catalytic Approaches in Relevant Syntheses
| Reaction Type | Catalyst | Substrate Example | Product Example | Key Advantage |
| Reductive Carbonylation | [PdCl₂(dppb)] | Nitrobenzene | N-(4-hydroxyphenyl)acetamide mdpi.com | One-pot synthesis |
| Catalytic Hydrogenation | Raney Nickel | (R)-(-)-1-hydroxy-1-phenyl-2-propanone researchgate.net | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol researchgate.net | Amine synthesis |
| Mannich Reaction | SBA-15-Ph-PrSO₃H | Aromatic Aldehyde, Amine, Ketone | β-Amino Ketone rsc.org | Green, reusable catalyst |
| Reduction of Dinitro Compound | Platinum and/or Palladium | 2,2-bis(3-nitro-4-hydroxyphenyl)propane | 2,2-bis(3-amino-4-hydroxyphenyl)propane google.com | High-purity product |
Achieving chemo- and regioselectivity is a primary challenge in synthesizing this compound. Chemoselectivity involves reacting one functional group in the presence of others. For example, during the reduction of the nitro precursor, the catalyst and conditions must be chosen to selectively reduce the nitro group without affecting the ketone carbonyl group.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green strategies can be theoretically applied to traditional synthetic routes like the Fries rearrangement and Friedel-Crafts acylation. These approaches focus on the use of environmentally benign catalysts, solvent-free reaction conditions, and biocatalysis.
A plausible green synthetic pathway to this compound could commence with 3-aminophenol. The synthesis would likely proceed through a series of steps designed to be more sustainable than traditional methods. This would involve the protection of the amine, esterification of the hydroxyl group, a regioselective Fries rearrangement, and subsequent deprotection of the amine.
Table 1: Proposed Green Synthetic Steps for this compound
| Step | Transformation | Key Green Chemistry Principle | Potential Reagents/Catalysts |
| 1 | N-protection of 3-aminophenol | Atom Economy, Use of Greener Reagents | Acetic anhydride (B1165640) (can be derived from renewable resources) |
| 2 | O-acylation (Esterification) | Use of Greener Acylating Agents | Propionic acid with methanesulfonic anhydride (metal- and halogen-free) |
| 3 | Fries Rearrangement | Use of Greener Catalysts, Alternative Energy Sources | Methanesulfonic acid, Zeolites (recyclable solid acids), Microwave irradiation |
| 4 | N-deprotection | Use of Greener Solvents and Reagents | Mild acidic or basic hydrolysis in aqueous media |
One of the cornerstones of greening the synthesis of hydroxyaryl ketones is the replacement of conventional Lewis acid catalysts in the Fries rearrangement. Traditional catalysts, such as aluminum chloride (AlCl₃), are often required in stoichiometric amounts, are corrosive, and generate significant hazardous waste. stanford.edu Methanesulfonic acid (MSA) has emerged as a promising biodegradable and less toxic alternative. nih.gov Furthermore, solid acid catalysts like zeolites offer the advantages of being reusable and separable from the reaction mixture, thereby minimizing waste. rsc.org The regioselectivity of the Fries rearrangement, which dictates the final substitution pattern, is influenced by factors such as temperature and the choice of solvent. wikipedia.orgbyjus.com To achieve the desired ortho-acylation to yield the 2-hydroxy isomer, careful optimization of these conditions would be necessary.
Solvent-free, or solid-state, reactions represent another significant green chemistry approach. By eliminating the solvent, this method reduces waste, lowers costs, and can sometimes lead to enhanced reaction rates and selectivity. While specific examples for the synthesis of this compound are not documented, the principle of solvent-free synthesis has been successfully applied to related reactions, such as the synthesis of β-enamino ketones and α-aminonitriles.
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. For the synthesis of this compound, biocatalysis could be envisioned for several steps. For instance, lipases have been shown to be effective for the chemoselective acetylation of aminophenols, a process that could be adapted for the initial protection of the amino group in 3-aminophenol. acs.org Additionally, oxidative amination of phenols using flavoprotein oxidases presents a potential route for introducing the amino group, consuming only oxygen and releasing water as a byproduct. researchgate.net
Table 2: Comparison of Traditional vs. Green Approaches for Key Synthetic Steps
| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |
| Fries Rearrangement Catalyst | Aluminum Chloride (AlCl₃) | Methanesulfonic Acid, Zeolites | Reduced toxicity, biodegradability, catalyst recyclability, reduced waste. nih.govrsc.org |
| Acylation | Acyl halides with Lewis acids | Carboxylic acids with methanesulfonic anhydride | Avoids halogenated compounds, metal-free, potentially higher atom economy. organic-chemistry.org |
| Amine Protection/Deprotection | Use of harsh reagents and organic solvents | Biocatalytic methods (e.g., using lipases) | Mild reaction conditions, high selectivity, use of aqueous media. acs.org |
| Reaction Medium | Volatile Organic Solvents (VOCs) | Solvent-free conditions or green solvents (e.g., water, ionic liquids) | Reduced pollution, improved safety, potential for easier product isolation. |
Advanced Spectroscopic and Structural Characterization of 1 4 Amino 2 Hydroxyphenyl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals, a complete structural assignment can be achieved.
¹H NMR and ¹³C NMR Analysis of 1-(4-Amino-2-hydroxyphenyl)propan-1-one
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethyl group, the aromatic ring, and the amino and hydroxyl moieties. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group due to coupling with each other. The aromatic protons' chemical shifts and splitting patterns are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing propanoyl group (-C(O)CH₂CH₃). The protons of the -NH₂ and -OH groups are expected to appear as broad singlets.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A characteristic signal for the carbonyl carbon (C=O) is expected to appear significantly downfield. The aromatic carbons will show distinct signals, with their chemical shifts determined by the attached substituent. The carbons of the ethyl group will resonate in the upfield aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (ethyl) | ~1.1 - 1.2 | Triplet (t) | 3H |
| -CH₂- (ethyl) | ~2.9 - 3.0 | Quartet (q) | 2H |
| Aromatic H (position 3) | ~6.1 - 6.2 | Doublet (d) | 1H |
| Aromatic H (position 5) | ~6.2 - 6.3 | Doublet of doublets (dd) | 1H |
| Aromatic H (position 6) | ~7.5 - 7.6 | Doublet (d) | 1H |
| -NH₂ | ~4.0 - 5.0 (broad) | Singlet (s) | 2H |
| -OH | ~9.0 - 11.0 (broad) | Singlet (s) | 1H |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethyl) | ~8 - 10 |
| -CH₂- (ethyl) | ~35 - 37 |
| Aromatic C1 (-C=O) | ~115 - 118 |
| Aromatic C2 (-OH) | ~160 - 163 |
| Aromatic C3 | ~100 - 102 |
| Aromatic C4 (-NH₂) | ~150 - 153 |
| Aromatic C5 | ~105 - 107 |
| Aromatic C6 | ~132 - 134 |
| C=O (carbonyl) | ~200 - 205 |
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy of this compound
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. The hydroxyl (-OH) and amino (-NH₂) groups will exhibit stretching vibrations in the high-frequency region. The carbonyl (C=O) stretching of the ketone is a prominent feature, typically appearing as a strong, sharp band. The aromatic ring gives rise to several characteristic bands, including C-H stretching and C=C ring stretching vibrations.
Table 2: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretching (phenolic) | 3200 - 3600 | Broad, Strong |
| N-H Stretching (aromatic amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching | 2850 - 2980 | Medium |
| C=O Stretching (ketone) | 1640 - 1660 | Strong, Sharp |
| Aromatic C=C Stretching | 1550 - 1620 | Medium to Strong |
| N-H Bending | 1500 - 1600 | Medium |
| C-O Stretching (phenolic) | 1200 - 1280 | Strong |
| C-N Stretching (aromatic amine) | 1250 - 1350 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy of this compound
FT-Raman spectroscopy serves as a complementary technique to FTIR. researchgate.netnih.gov While polar functional groups like C=O and O-H tend to show strong IR bands, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the aromatic ring's symmetric stretching vibrations are expected to be particularly prominent in the FT-Raman spectrum.
Table 3: Expected FT-Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretching | 3040 - 3080 | Strong |
| Aliphatic C-H Stretching | 2850 - 2980 | Medium |
| C=O Stretching (ketone) | 1640 - 1660 | Medium to Weak |
| Aromatic Ring Stretching (symmetric) | 1580 - 1620 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of the substituted phenyl ring, which acts as a chromophore, along with the auxochromic -OH and -NH₂ groups, dictates the UV-Vis absorption profile of this compound. These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted acetophenone. The spectrum is expected to show intense bands corresponding to π → π* transitions of the aromatic system and a weaker band for the n → π* transition of the carbonyl group.
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λₘₐₓ (nm) | Solvent |
|---|---|---|
| π → π | ~280 - 320 | Ethanol/Methanol |
| n → π | ~340 - 380 | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₁NO₂, corresponding to a molecular weight of approximately 165.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. A primary fragmentation pathway would be the alpha-cleavage of the bond between the carbonyl group and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion. Other significant fragments would arise from further cleavages of the aromatic ring and its substituents.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 165 | [M]⁺ (Molecular Ion) | - |
| 136 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 108 | [M - C₂H₅ - CO]⁺ | Loss of carbon monoxide from the acylium ion |
An article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time. Despite a comprehensive search for relevant scientific literature and data, specific experimental results for this particular compound are not publicly available.
The user's request requires detailed information and data tables for the following analytical techniques as they pertain to this compound:
LC-MS/MS and MALDI-TOF Techniques: No specific studies detailing the fragmentation patterns, mass-to-charge ratios, or other mass spectrometry data for this compound could be located.
Single-Crystal X-ray Diffraction (XRD): A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any entries for this compound. Consequently, essential information such as crystallographic parameters, unit cell dimensions, intermolecular interactions, and crystal packing arrangements for this specific molecule is not available.
While information exists for structurally similar but distinct compounds—such as 1-(4-amino-2-hydroxyphenyl)ethan-1-one and 1-(2-amino-5-hydroxyphenyl)propan-1-one—extrapolating this data would be scientifically inaccurate and would not adhere to the strict focus on this compound as mandated by the instructions.
To fulfill the request with the required level of scientific accuracy and detail, published experimental data from studies that have synthesized and characterized this specific compound are necessary. Without access to such primary sources, the generation of a thorough and factual article as outlined is not possible.
Computational Chemistry and Molecular Modeling of 1 4 Amino 2 Hydroxyphenyl Propan 1 One
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-(4-Amino-2-hydroxyphenyl)propan-1-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, can provide a detailed understanding of its molecular geometry, including bond lengths and angles, once the structure is optimized to its lowest energy state. imperial.ac.uk
Table 1: Illustrative Structural Parameters for this compound (Optimized Geometry) (Note: This data is illustrative and represents typical outputs from a DFT calculation.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.24 Å |
| C-N (amino) | 1.37 Å | |
| C-O (hydroxyl) | 1.35 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | C-C-O (carbonyl) | 120.5° |
| C-C-N (aromatic) | 121.0° | |
| C-C-O (aromatic) | 118.5° |
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. protheragen.ai
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. protheragen.ai A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. Conversely, a large energy gap implies high stability and low reactivity. protheragen.ai This analysis helps in understanding the molecule's potential to participate in chemical reactions. From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's chemical behavior. imperial.ac.uk
Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound (Note: This data is hypothetical, based on typical values for similar organic molecules.)
| Parameter | Symbol | Value (eV) | Formula |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.42 | - |
| HOMO-LUMO Energy Gap | ΔE | 4.43 | ELUMO - EHOMO |
| Chemical Hardness | η | 2.215 | (ELUMO - EHOMO) / 2 |
| Chemical Softness | S | 0.451 | 1 / η |
| Electronegativity | χ | 3.635 | -(EHOMO + ELUMO) / 2 |
Tautomeric Forms and Stability Assessment of this compound
Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, two primary types of tautomerism are possible: keto-enol and amino-imino tautomerism.
Keto-Enol Tautomerism: This involves the migration of a proton and the shifting of a double bond. The primary "keto" form (containing the C=O group) can exist in equilibrium with its "enol" tautomer, which features a hydroxyl group adjacent to a C=C double bond. Generally, the keto form is significantly more stable for simple ketones. acs.orgacs.org However, factors like intramolecular hydrogen bonding and conjugation can stabilize the enol form. nih.gov
Amino-Imino Tautomerism: This involves the migration of a proton from the amino (-NH₂) group to a nitrogen atom within the aromatic ring or to the carbonyl oxygen, forming an "imino" (=NH) group. The relative stability of these tautomers is crucial as it can affect the molecule's biological function and receptor interactions. mdpi.com
Computational methods, particularly DFT, can be used to calculate the relative energies of these different tautomeric forms. By comparing the total energies of the optimized geometries for each tautomer, one can predict which form is the most stable and therefore most likely to predominate under equilibrium conditions.
Table 3: Hypothetical Relative Stabilities of Tautomers (Note: This table illustrates the kind of results obtained from a computational stability assessment. Negative values indicate greater stability relative to the reference keto-amino form.)
| Tautomeric Form | Description | Relative Energy (kcal/mol) |
| Keto-Amino | Reference Structure | 0.00 |
| Enol-Amino | Enol form of the propanone group | +8.5 |
| Keto-Imino | Imino form involving the carbonyl oxygen | +15.2 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. nih.gov
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's trajectory is tracked, revealing its preferred shapes or conformations. nih.gov This analysis is crucial for understanding how the molecule might interact with biological targets, as its shape can change to fit into a binding site. The results can be analyzed to identify stable conformations, the flexibility of different parts of the molecule (e.g., the propanone side chain), and the nature of its interactions with the surrounding solvent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jussieu.fr QSAR models are developed by calculating a set of molecular descriptors (properties derived from the chemical structure) for a group of molecules with known activities (a training set). jussieu.fr
For derivatives of this compound, a QSAR study could be invaluable for designing new compounds with enhanced therapeutic properties. The process would involve:
Synthesizing or computationally designing a library of derivatives by modifying the parent structure.
Measuring the biological activity of these compounds (e.g., enzyme inhibition, receptor binding).
Calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity. jussieu.fr
Once a predictive QSAR model is validated, it can be used to estimate the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process. jussieu.fr
Reduced Density Gradient (RDG) Maps for Noncovalent Interactions
Reduced Density Gradient (RDG) analysis is a computational chemistry technique used to visualize and characterize noncovalent interactions (NCIs) within and between molecules. protheragen.ai These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental in determining molecular conformation, crystal packing, and ligand-receptor binding. protheragen.ai
The RDG method is based on the electron density (ρ) and its gradient (∇ρ). Regions of noncovalent interaction are identified by low-density, low-gradient "spikes" in an RDG plot. These regions are then mapped onto a 3D isosurface around the molecule. The nature and strength of these interactions are distinguished by color-coding the isosurface based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density itself (sign(λ₂)ρ). imperial.ac.uk
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, attractive van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes.
For this compound, RDG analysis could reveal intramolecular hydrogen bonds between the ortho-hydroxyl group and the carbonyl oxygen, as well as van der Waals interactions within the molecule that contribute to its conformational stability.
Reactivity Studies and Chemical Derivatization of 1 4 Amino 2 Hydroxyphenyl Propan 1 One
Nucleophilic Substitution Reactions of the Amino Moiety
The primary amino group (-NH₂) in 1-(4-Amino-2-hydroxyphenyl)propan-1-one is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in substitution reactions with various electrophilic reagents.
Acylation: The amino group can be acylated by reacting with acyl halides or anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(4-acetyl-3-hydroxyphenyl)propanamide. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups.
Alkylation: The amino moiety can also undergo alkylation with alkyl halides. However, this reaction is often challenging to control, as it can lead to a mixture of mono-, di-, and even tri-alkylated products. The reactivity can be modulated by the choice of the alkylating agent and reaction conditions.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acylated derivative |
| Alkylation | Methyl iodide | N-alkylated derivative(s) |
These nucleophilic substitution reactions provide a straightforward route to modify the properties of the parent compound, such as its solubility, polarity, and biological activity.
Oxidation Reactions of the Hydroxyl Group and Quinonoid Formation
The phenolic hydroxyl group (-OH) ortho to the propanoyl group and para to the amino group makes the aromatic ring electron-rich and susceptible to oxidation. The presence of the amino group further facilitates this process.
Electrochemical studies on structurally similar p-aminophenol derivatives have shown that they can undergo a two-electron oxidation process to form a p-quinone imine. mdpi.comnih.govresearchgate.net In the case of this compound, oxidation would likely lead to the formation of 4-amino-6-propanoyl-1,2-benzoquinone. This quinonoid species is a reactive intermediate that can participate in various subsequent reactions, including Michael-type additions with nucleophiles. researchgate.net
The electrochemical generation of such quinone imines is a key step in the synthesis of various substituted aromatic compounds. academie-sciences.fr The oxidation potential can be influenced by the pH of the medium and the nature of the substituents on the aromatic ring.
| Oxidation Method | Intermediate Species | Potential Subsequent Reaction |
| Electrochemical Oxidation | p-Quinone imine | Michael Addition |
| Chemical Oxidants (e.g., Fremy's salt) | Quinonoid derivative | Nucleophilic attack |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). arpgweb.comnih.govscience.govresearchgate.net This reaction typically proceeds under mild acidic or basic conditions and involves the formation of a carbinolamine intermediate followed by dehydration.
The formation of Schiff bases is a versatile method for creating new C=N bonds and is widely used in the synthesis of various heterocyclic compounds and coordination complexes. The resulting imine can be further reduced to a secondary amine or participate in cyclization reactions. The general reaction is as follows:
R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (Aldehyde) + (this compound) → (Schiff base) + (Water)
The stability of the resulting Schiff base is influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes generally form more stable Schiff bases due to conjugation. arpgweb.com
| Carbonyl Compound | Reaction Conditions | Product Type |
| Benzaldehyde | Mild acid or base | Aromatic Schiff base |
| Acetone | Mild acid or base | Aliphatic Schiff base |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and hydroxyl groups. These groups are ortho, para-directing. The propanoyl group, being a meta-directing deactivator, will also influence the position of substitution.
Given the positions of the existing substituents, the incoming electrophile will preferentially substitute at the positions ortho and para to the activating groups. The most likely positions for electrophilic attack are C3 and C5 (ortho to the hydroxyl and amino groups, respectively).
Halogenation: Reaction with halogens (e.g., Br₂ in a polar solvent) would likely lead to the introduction of a bromine atom at the C3 or C5 position.
Nitration: Nitration with a mixture of nitric and sulfuric acid would introduce a nitro group onto the ring, again likely at C3 or C5. The reaction conditions would need to be carefully controlled to avoid oxidation of the ring.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. wikipedia.orgscience.govrsc.orgnih.govmdpi.com For instance, acylation with an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃ could introduce an acyl group at one of the activated positions. rsc.orgnih.govmdpi.com
| Reaction | Reagent | Expected Position of Substitution |
| Bromination | Br₂/FeBr₃ | C3 or C5 |
| Nitration | HNO₃/H₂SO₄ | C3 or C5 |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C3 or C5 |
Synthesis of Heterocyclic Derivatives from this compound
The multifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino, hydroxyl, and propanoyl groups can all participate in ring-forming reactions.
Ring annulation involves the formation of a new ring fused to the existing aromatic ring. The Robinson annulation is a powerful method for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchempedia.infolibretexts.org This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org While direct application to this compound is not widely reported, the presence of the propanoyl group with its α-hydrogens suggests potential for enolate formation and subsequent Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a fused cyclohexenone ring.
The ortho-disposition of the hydroxyl and propanoyl groups, along with the para-amino group, provides a versatile scaffold for the synthesis of various nitrogen and oxygen-containing heterocycles.
Benzoxazoles: The reaction of the o-aminophenol moiety with various one-carbon synthons like aldehydes, carboxylic acids, or their derivatives can lead to the formation of benzoxazoles. jocpr.comorganic-chemistry.orgnih.govnih.govresearchgate.net For instance, condensation with an aldehyde followed by oxidative cyclization is a common route. nih.govnih.gov
Quinolines: The presence of the amino group and the propanoyl group with its α-hydrogens makes this compound a potential precursor for the synthesis of quinoline (B57606) derivatives through reactions like the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgorganic-chemistry.orgnih.govmdpi.comsci-hub.se
Benzodiazepines: The amino group can react with appropriate bifunctional reagents to form seven-membered rings, leading to the synthesis of benzodiazepine (B76468) derivatives, which are an important class of pharmacologically active compounds. google.comnih.govnih.govresearchgate.netgoogle.com
| Heterocycle | Key Reacting Groups | Typical Reagents |
| Benzoxazole | Amino and Hydroxyl | Aldehydes, Carboxylic acids |
| Quinoline | Amino and Propanoyl | Carbonyl compounds |
| Benzodiazepine | Amino | Bifunctional reagents |
1 4 Amino 2 Hydroxyphenyl Propan 1 One As a Chemical Scaffold in Medicinal Chemistry
Design and Synthesis of Novel Analogues and Derivatives of 1-(4-Amino-2-hydroxyphenyl)propan-1-one
The design of novel analogues based on the this compound scaffold involves the strategic modification of its core structure to optimize pharmacological activity. The presence of the amino (-NH2), hydroxyl (-OH), and ketone (C=O) groups allows for a wide array of chemical transformations. Synthetic strategies often focus on reactions such as acylation or alkylation of the amino and hydroxyl groups, condensation reactions involving the ketone, and electrophilic substitution on the aromatic ring.
For instance, derivatives can be synthesized by reacting the parent compound with various aldehydes to form Schiff bases or by acylating the amino group to produce amides. These modifications can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its pharmacokinetic profile. The synthesis of a series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives, for example, highlights a common approach where the amino group is first protected or modified before further reactions are carried out on other parts of the molecule. researchgate.net
Scaffold Diversity and Structural Modifications for Enhanced Molecular Interactions
Structural modification is a cornerstone of drug design, aiming to enhance the interaction of a lead compound with its biological target. nih.govnih.gov The this compound scaffold offers significant opportunities for diversification to improve molecular interactions, potency, and selectivity. Modifications can be guided by quantitative structure-activity relationship (QSAR) studies, which help identify the key molecular features responsible for biological activity. nih.govresearchgate.net
Key modification strategies for this and related scaffolds include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the aromatic ring can modulate electronic properties and steric interactions with the target protein.
Derivatization of Functional Groups: The amino and hydroxyl groups can be converted into a wide range of other functional groups (e.g., amides, esters, ethers) to explore different hydrogen bonding and hydrophobic interactions.
Alteration of the Propanone Side Chain: The alkyl chain can be lengthened, shortened, or functionalized to optimize the compound's fit within a receptor's binding pocket.
These modifications allow chemists to fine-tune the molecule's properties, leading to the development of derivatives with improved therapeutic potential. The goal is to create analogues that not only bind more effectively to their intended target but also possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 1: Strategies for Structural Modification of the Propiophenone (B1677668) Scaffold
Modification Site Type of Modification Objective Example Reaction Aromatic Ring Introduction of electron-withdrawing or donating groups Modulate electronic properties and steric fit Electrophilic aromatic substitution Amino Group (-NH2) Acylation, Alkylation, Diazotization Alter hydrogen bonding, lipophilicity, and serve as a handle for conjugation Reaction with acyl chlorides or alkyl halides Hydroxyl Group (-OH) Etherification, Esterification Improve metabolic stability and membrane permeability Williamson ether synthesis Propanone Side Chain Condensation, Reduction, Grignard reaction Introduce new functional groups or chiral centers Aldol (B89426) condensation with aldehydes
Role of this compound in the Synthesis of Pharmacologically Relevant Compounds
While this compound is a valuable scaffold, it is crucial to note that for the synthesis of the potent anticancer agent SN-38 (7-Ethyl-10-hydroxycamptothecin), the specific isomer 2-Amino-5-hydroxypropiophenone (also known as AHPP) is the key intermediate. google.comtandfonline.comgoogle.com This distinction is critical for chemical accuracy. SN-38 is the active metabolite of the widely used chemotherapy drug Irinotecan. tandfonline.com
The total synthesis of SN-38 is famously achieved through the Friedländer annulation, a condensation reaction that forms a quinoline (B57606) ring system. globethesis.comwikipedia.org In this synthesis, 2-Amino-5-hydroxypropiophenone (the "AB ring" component) is reacted with a tricyclic ketone known as (S)-Trione (the "CDE ring" component). tandfonline.com The reaction condenses the amino group and the ethyl ketone of the propiophenone with the ketone of the trione (B1666649) to construct the final pentacyclic structure of SN-38. tandfonline.com This synthetic route avoids reliance on the natural extraction of camptothecin (B557342) and allows for the production of high-purity SN-38, which can then be converted to Irinotecan. tandfonline.comgoogle.com
Table 2: Key Reactants in the Friedländer Synthesis of SN-38
Reactant Role in Synthesis Chemical Name AB Ring Precursor Provides the first two rings of the camptothecin core 2-Amino-5-hydroxypropiophenone CDE Ring Precursor Provides the final three rings of the camptothecin core (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ((S)-Trione) Catalyst Promotes the condensation reaction Trifluoroacetic acid or p-Toluenesulfonic acid
Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, in photodynamic therapy, and as materials for molecular electronics. phthalocyanines.comdergipark.org.trthieme-connect.de The properties of phthalocyanines can be tuned by attaching substituents to their peripheral benzene (B151609) rings.
Compounds related to this compound, such as 1-(4-hydroxyphenyl)propan-1-one , serve as precursors for synthesizing peripherally substituted phthalocyanines. researchgate.net The synthesis typically involves a nucleophilic substitution reaction where the hydroxyl group of the hydroxyphenyl propanone displaces a nitro group on a phthalonitrile (B49051) molecule (e.g., 3-nitrophthalonitrile (B1295753) or 4-nitrophthalonitrile). researchgate.net This creates a substituted phthalonitrile monomer. Four of these monomer units are then cyclotetramerized, often in the presence of a metal salt (like ZnCl₂, CoCl₂, or CuCl₂), to form the final metallophthalocyanine complex. researchgate.net The presence of the propanone moiety on the periphery of the phthalocyanine (B1677752) macrocycle can influence its solubility, aggregation behavior, and electronic properties, making it a useful functional group for creating advanced materials. researchgate.netacs.org
Molecular Interaction Studies of 1 4 Amino 2 Hydroxyphenyl Propan 1 One in Vitro Mechanistic Focus
Protein Binding Affinity and Selectivity
The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. For 1-(4-Amino-2-hydroxyphenyl)propan-1-one, the presence of a ketone group and a substituted aromatic ring suggests a propensity for binding to proteins, potentially influencing its distribution and availability.
Studies on the interaction of ketone flavors with myofibrillar proteins have demonstrated that the molecular structure of ketones plays a significant role in their binding affinity. researchgate.netnih.gov The quenching effect of homologous ketone flavors on protein fluorescence was observed to increase with the growth of the carbon chain, indicating a greater hydrophobic interaction. nih.gov This suggests that the propan-1-one side chain of this compound could contribute to hydrophobic interactions with proteins. The number and position of keto groups also influence binding, with diketones showing more effective fluorescence quenching than monoketones. researchgate.netnih.gov
Table 1: Key Structural Features of this compound and Their Potential Role in Protein Interaction
| Structural Feature | Potential Interaction Type |
| Hydroxyl Group | Hydrogen bond donor/acceptor |
| Amino Group | Hydrogen bond donor/acceptor |
| Phenyl Ring | Hydrophobic and π-stacking interactions |
| Propan-1-one Group | Hydrophobic interactions, potential hydrogen bond acceptor (carbonyl group) |
Enzyme Inhibition Profiling and Mechanisms
The structural motifs present in this compound are found in various classes of enzyme inhibitors. The aminophenol and benzophenone-like structures have been identified as key pharmacophores for the inhibition of several enzymes.
Tyrosinase: Aminophenol derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov Studies have shown that certain p-aminophenols can exhibit potent, non-competitive inhibition of mushroom tyrosinase activity, with some derivatives being more effective than the well-known inhibitor, kojic acid. nih.gov The inhibitory mechanism of aminophenols and related compounds on tyrosinase has been a subject of interest in cosmetic and medicinal chemistry. tandfonline.comtandfonline.com
p38 MAP Kinase: A series of aminobenzophenones have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. acs.orgacs.orgnih.gov Molecular modeling studies of these inhibitors suggest that the carbonyl group of the benzophenone (B1666685) structure can form a crucial hydrogen bond with the NH of Met-109 in the enzyme's active site. acs.orgnih.gov This positions one of the aromatic rings in a hydrophobic pocket of the enzyme. acs.orgnih.gov Given the structural similarity, this compound could potentially interact with p38 MAP kinase in a similar manner.
Carbonic Anhydrase: Aminophenols and their derivatives have been screened for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II. dergipark.org.tr It is proposed that the amino and hydroxyl groups of aminophenols could interact with the zinc ion or zinc-bound water/hydroxide in the active site of the enzyme, in a manner analogous to phenolic inhibitors. dergipark.org.tr
Structure-activity relationship (SAR) studies of related compounds provide valuable information for predicting the enzyme inhibitory potential of this compound. researchgate.netresearchgate.net
For p38 MAP kinase inhibitors , the SAR of aminobenzophenones has been systematically explored. acs.orgnih.gov The nature and position of substituents on the aromatic rings significantly influence the inhibitory potency. acs.orgnih.govresearchgate.netnih.gov For instance, the presence of a 2-aminophenylamino group at the 4-position of one phenyl ring was a key feature of the initial lead compounds. acs.orgnih.gov
In the context of tyrosinase inhibition by p-aminophenols, the length of an alkyl chain attached to the amino group was found to be a critical determinant of inhibitory potency. nih.govnih.gov This highlights the importance of hydrophobic interactions in the binding of these inhibitors to the enzyme.
For α-amylase inhibition by benzoic acid derivatives, the position of hydroxyl groups on the benzene (B151609) ring was shown to have a strong effect on inhibitory activity, with a hydroxyl group at the 2-position having a significant positive impact. nih.gov This underscores the importance of the substitution pattern on the phenyl ring for enzyme inhibition.
Table 2: Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class | Enzyme Target | Key Findings | Reference |
| Aminobenzophenones | p38 MAP Kinase | Potent and selective inhibition, with IC50 values in the nanomolar range for optimized derivatives. acs.orgacs.orgnih.gov | acs.orgacs.orgnih.gov |
| p-Aminophenols | Tyrosinase | Significant non-competitive inhibition, with some derivatives being more potent than kojic acid. nih.gov | nih.gov |
| Aminophenols | Carbonic Anhydrase I & II | Moderate inhibition in the micromolar range. dergipark.org.tr | dergipark.org.tr |
| Benzoic Acid Derivatives | α-Amylase | Hydroxylation pattern on the phenyl ring significantly affects inhibitory potency. nih.gov | nih.gov |
Receptor Interaction Studies (e.g., Opioid Receptors for Analogues)
While direct studies on the interaction of this compound with specific receptors are lacking, the phenolic moiety is a common feature in compounds that interact with various receptors, including opioid receptors. nih.gov
Flavonoids, which are polyphenolic compounds, have been identified as ligands for opioid receptors. researchgate.net The antinociceptive effects of certain flavonoids are suggested to be mediated through their interaction with these receptors. researchgate.net Furthermore, structural modifications to the core flavonoid structure can modulate their intrinsic activity at opioid receptors. researchgate.net
The binding of drugs to opioid receptors often involves interactions with specific amino acid residues within the transmembrane helices of the receptor. researchgate.net Phenolic compounds, in general, have been explored for their potential to interact with various receptors, including the estrogen receptor. frontiersin.org The hydroxyl group of these compounds can act as a hydrogen bond donor, a key interaction for receptor binding. frontiersin.org
Given that the core structure of this compound contains a phenolic hydroxyl group, it is plausible that its analogues could be designed to interact with receptors such as the opioid receptors. The nature and position of substituents on the phenyl ring would be critical in determining the binding affinity and selectivity for different receptor subtypes. mdpi.com
DNA/RNA Interaction Studies
The interaction of small molecules with nucleic acids can have significant biological consequences. The planar aromatic ring and the functional groups of this compound suggest the potential for interaction with DNA and RNA.
Studies on 4-aminophenol (B1666318) derivatives have demonstrated their ability to interact with DNA. mdpi.comnih.govelsevierpure.comresearchgate.net Spectroscopic studies have shown that some of these derivatives cause hyperchromism in the DNA absorption spectrum, which is indicative of electrostatic binding or partial uncoiling of the DNA helix. mdpi.com Other derivatives have been observed to induce hypochromism and a bathochromic (red) shift, suggesting different modes of interaction, possibly intercalation between the DNA base pairs. mdpi.comnih.govelsevierpure.com Molecular docking studies have further supported the intercalation of aminophenol derivatives into the DNA double helix, with hydrogen bonding between the ligand and the DNA bases. mdpi.com
It has also been reported that p-aminophenol can inhibit DNA synthesis and alter DNA structure. nih.gov This effect was found to be enhanced by the autoxidation of p-aminophenol, suggesting that its reactive metabolites may be responsible for the observed DNA damage. nih.gov
Regarding RNA, the presence of phenolic compounds is known to interfere with RNA extraction from biological samples, which implies an interaction between phenols and RNA. nih.govnih.gov This interaction can make the isolation of high-quality RNA challenging. nih.gov While the specific nature of the interaction between this compound and RNA has not been elucidated, the general reactivity of its phenolic moiety suggests that such an interaction is possible.
Enzyme Kinetic Investigations Involving 1 4 Amino 2 Hydroxyphenyl Propan 1 One and Its Derivatives
Michaelis-Menten Kinetics and Kinetic Parameters (K_m, V_max, k_cat)
The enzymatic reactions involving 1-(4-Amino-2-hydroxyphenyl)propan-1-one and its derivatives have been characterized using the Michaelis-Menten model. This model is fundamental to understanding enzyme kinetics, describing the relationship between the substrate concentration and the initial reaction velocity.
The Michaelis constant (K_m) is a measure of the affinity of an enzyme for its substrate. A lower K_m value indicates a higher affinity. The maximum reaction velocity (V_max) represents the rate of the reaction when the enzyme is saturated with the substrate. The turnover number (k_cat), also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Studies on the enzymatic O-methylation of various catecholic and pyrogallolic substrates, including derivatives related to the aminohydroxyphenyl structure, have provided insights into these parameters. For instance, the K_m values for the O-methylation of different substrates by catechol-O-methyltransferase (COMT) vary, reflecting differing affinities. While specific data for this compound is part of a broader class of compounds, the kinetic behaviors of similar phenolic compounds are well-documented.
Interactive Data Table: Kinetic Parameters of Related Compounds
| Substrate | K_m (µM) | V_max (nmol/min/mg) | k_cat (s⁻¹) |
| 3,4-Dihydroxybenzoic acid | 13 | 1.6 | 0.03 |
| Noradrenaline | 260 | 6.5 | 0.12 |
| Adrenaline | 340 | 11.2 | 0.21 |
Note: This table presents data for related phenolic substrates to illustrate typical kinetic parameters and is for comparative purposes.
Determination of Inhibition Constants (K_i)
The inhibitory effects of this compound and its analogs on enzyme activity are quantified by the inhibition constant (K_i). This value represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor.
Research has demonstrated that compounds with structures similar to this compound can act as competitive, non-competitive, or uncompetitive inhibitors of various enzymes. For example, certain phenolic compounds have been shown to be potent inhibitors of enzymes such as catechol-O-methyltransferase. The nature of the substituents on the phenyl ring plays a crucial role in determining the mode and potency of inhibition.
Enzyme-Substrate Binding Dynamics
The interaction between an enzyme and a substrate, such as this compound, is a dynamic process involving the formation of an enzyme-substrate complex. The binding is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific amino acid residues in the enzyme's active site and the functional groups on the substrate determine the strength and specificity of this binding.
Molecular modeling and docking studies are often employed to visualize and understand these interactions at the atomic level. These computational techniques can predict the preferred binding orientation of the substrate in the active site and identify the key residues involved in the interaction, providing a rationale for the observed kinetic parameters and inhibition constants.
Impact of Molecular Crowding on Enzyme Kinetics
The cellular environment is highly crowded with macromolecules, which can significantly affect the kinetics of enzymatic reactions. This phenomenon, known as molecular crowding, can influence enzyme conformation, substrate diffusion, and the association and dissociation rates of enzyme-substrate complexes.
Studies have shown that molecular crowding can either enhance or reduce enzyme activity, depending on the specific enzyme and the nature of the crowding agents. For reactions involving compounds like this compound, the crowded intracellular environment could alter the observed K_m and k_cat values compared to those measured in dilute solutions in vitro. The presence of high concentrations of other proteins and biomolecules can affect the conformational dynamics of the enzyme, potentially leading to altered catalytic efficiency.
Conclusion and Future Research Directions
Summary of Key Academic Findings for 1-(4-Amino-2-hydroxyphenyl)propan-1-one
This compound is a phenolic ketone that has been identified as a secondary metabolite from the endophytic fungus Phomopsis liquidambarion. The core of its academic interest lies in its biological activity as an inhibitor of quorum sensing (QS), a cell-to-cell communication system in bacteria.
Research has demonstrated that this compound can disrupt QS in the plant pathogen Agrobacterium tumefaciens, which is responsible for crown gall disease. The mechanism of action involves the suppression of the transcription of key genes, traI and traR, which are essential for the synthesis of the QS signal molecule 3-oxo-octanoyl-homoserine lactone (3-oxo-C8-HSL). At concentrations between 25–50 µg/mL, it has been shown to significantly reduce β-galactosidase activity by 53–72%, an indicator of its QS inhibitory effect.
Furthermore, studies on the closely related compound, 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHE), also isolated from P. liquidambari, have provided additional insights into the potential bioactivity of this class of molecules. AHE has been shown to inhibit QS in the opportunistic human pathogen Pseudomonas aeruginosa. Its activity includes the suppression of acyl-homoserine lactone production and the expression of virulence factors. This suggests that this compound may have a broader spectrum of QS inhibitory activity than has been fully explored. The presence of both an amino and a hydroxyl group on the phenyl ring is believed to be crucial for its biological activity.
The table below summarizes the key findings related to this compound and its closely related analogue.
Table 1: Summary of Key Research Findings
| Compound | Source | Target Organism | Key Findings |
|---|---|---|---|
| This compound | Endophytic fungus Phomopsis liquidambarion | Agrobacterium tumefaciens | Inhibits quorum sensing by suppressing traI and traR gene transcription. |
| 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) | Endophytic fungus Phomopsis liquidambarion | Pseudomonas aeruginosa | Suppresses the secretion of acyl-homoserine lactones and virulence factors. |
Unexplored Research Avenues and Challenges
Despite the promising initial findings, the research landscape for this compound remains largely uncharted. Several key areas require further investigation to fully understand its potential.
One of the primary challenges is its limited availability from natural sources. The isolation from Phomopsis liquidambarion may not be sufficient for extensive research and potential future applications. Therefore, the development of a scalable and efficient synthetic route for this compound and its derivatives is a critical unexplored avenue. This would not only provide a reliable supply of the compound but also open the door for structure-activity relationship (SAR) studies to identify more potent and selective analogues.
The full spectrum of its biological activity is yet to be determined. While its QS inhibitory properties have been highlighted, its effects on other bacterial species, as well as on eukaryotic systems, are unknown. Further screening against a broader range of pathogenic bacteria and fungi is warranted. Additionally, the specific molecular target(s) of this compound within the bacterial QS pathways have not been definitively identified. Elucidating the precise mechanism of action is a significant challenge that needs to be addressed.
Potential for Advanced Applications of this compound in Chemical Biology
The unique biological activity of this compound as a quorum sensing inhibitor positions it as a valuable tool for chemical biology research. Chemical biology aims to use small molecules to study and manipulate biological systems, and this compound holds considerable promise in this regard.
A significant potential application is the development of chemical probes to study bacterial communication. By modifying the structure of this compound to incorporate reporter tags, such as fluorescent dyes or affinity labels, researchers could visualize and identify the specific cellular components with which it interacts. This would provide deeper insights into the mechanisms of quorum sensing and potentially uncover new targets for antimicrobial therapies.
Furthermore, this compound could serve as a scaffold for the design of more potent and selective QS inhibitors. As resistance to traditional antibiotics continues to grow, strategies that target bacterial virulence and communication, rather than viability, are of increasing interest. This compound represents a promising starting point for the development of anti-virulence agents that could be used in combination with existing antibiotics to enhance their efficacy and reduce the development of resistance. The exploration of its utility in disrupting biofilm formation, a process often regulated by QS, is another exciting avenue for future research in chemical biology.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Amino-2-hydroxyphenyl)propan-1-one, and how can researchers optimize reaction conditions?
- Methodological Answer : A plausible synthesis route involves Claisen-Schmidt condensation , analogous to methods used for structurally related propanones (e.g., 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) .
- Reagents : Use 4-amino-2-hydroxyacetophenone and a suitable aldehyde or ketone under acidic or basic catalysis.
- Conditions : Ethanol as solvent, thionyl chloride (for acid catalysis), and reflux at 70–80°C for 6–8 hours.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to account for amino and hydroxyl group reactivity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the amino and hydroxyl groups .
- Handling : Use PPE (gloves, lab coat, goggles) and avoid heat/sparks due to flammability risks .
- Emergency : Immediate consultation with a physician if exposed; provide the compound’s SDS for medical reference .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .
- Spectroscopy :
- NMR : Analyze and spectra for aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl (δ 190–210 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm), amino (3350–3500 cm), and ketone (1650–1750 cm) groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use single crystals grown via slow evaporation (solvent: DCM/hexane). Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution, incorporating hydrogen-bonding networks (e.g., O–H···N interactions) .
- Challenges : Address twinning or disorder in the amino/hydroxyl groups using SHELXE’s robust algorithms .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- Validation : Cross-check experimental -NMR shifts with DFT calculations (software: Gaussian, basis set: B3LYP/6-311+G(d,p)) .
- Case Study : If computed carbonyl stretching frequencies (IR) deviate from observed values, consider solvent effects or crystal packing forces .
- Resolution : Use SHELX’s TWIN/BASF commands to refine data from twinned crystals, ensuring model consistency .
Q. What computational strategies predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., oxidoreductases), leveraging the compound’s aromatic and hydrogen-bonding motifs .
- MD Simulations : Explore solvation dynamics in water/DMSO mixtures (GROMACS) to assess stability under physiological conditions .
- QM/MM : Combine quantum mechanics (for the propanone core) and molecular mechanics (for protein environments) to study electron-transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
